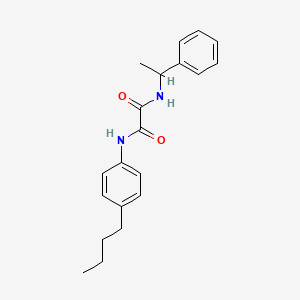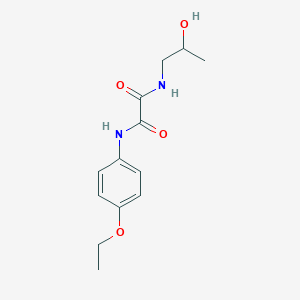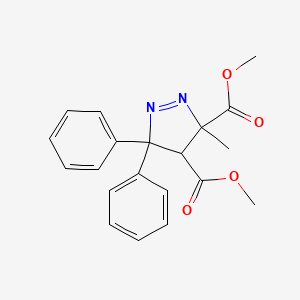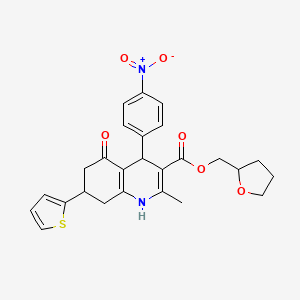
N-(3-chloro-5-methoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride
Overview
Description
N-(3-chloro-5-methoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CMPD101" and has been extensively studied for its ability to modulate various biological pathways. In
Mechanism of Action
CMPD101 exerts its biological effects by binding to specific receptors or enzymes and modulating their activity. It has been shown to inhibit the activity of various kinases such as PI3K, Akt, and JAK2, which are involved in cell proliferation, survival, and inflammation. CMPD101 has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
CMPD101 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce cell death, and inhibit the migration and invasion of cancer cells. CMPD101 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CMPD101 has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
CMPD101 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in preclinical models and has shown promising therapeutic potential. However, CMPD101 has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. Additionally, CMPD101 has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for the study of CMPD101. One potential direction is to further explore its therapeutic potential in cancer and inflammation. Another direction is to investigate its potential use in combination with other drugs or therapies. Additionally, further studies are needed to investigate the safety and efficacy of CMPD101 in clinical trials. Finally, the development of more potent and selective analogs of CMPD101 may lead to the discovery of new therapeutic agents.
In conclusion, CMPD101 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the therapeutic potential of CMPD101.
Scientific Research Applications
CMPD101 has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to modulate various biological pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and JAK/STAT pathway. CMPD101 has also been shown to have anti-inflammatory and anti-tumor effects in preclinical studies.
properties
IUPAC Name |
N-(3-chloro-5-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2.ClH/c1-18-5-7-19(8-6-18)4-3-15(20)17-13-9-12(16)10-14(11-13)21-2;/h9-11H,3-8H2,1-2H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIHVTSJXKLMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







acetate](/img/structure/B3983586.png)
![4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}morpholine](/img/structure/B3983590.png)

![ethyl 3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(2,4,5-trimethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B3983600.png)

![7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione](/img/structure/B3983617.png)


![1-[(3,5-dimethylphenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983650.png)
